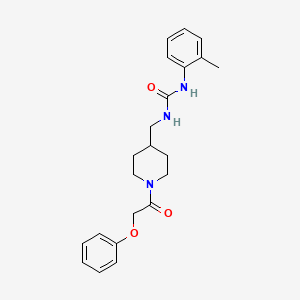

1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-aryl-3-piperidin-4-yl-urea derivatives involves creating a urea linkage between an aryl group and a piperidin-4-yl moiety, which is often further modified by acyl or alkyl groups. For instance, the synthesis and biological evaluation of a series of these derivatives as CXCR3 receptor antagonists have been described, where SAR studies led to significant improvements in potency and physicochemical properties . Another study synthesized 1,3-disubstituted ureas with a piperidinyl moiety to investigate their role as inhibitors of human and murine soluble epoxide hydrolase (sEH), showing substantial improvements in pharmacokinetic parameters over previously reported inhibitors .

Molecular Structure Analysis

The molecular structure of 1-aryl-3-piperidin-4-yl-urea derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, linked to an aryl group through a urea linkage. The structure-activity relationship studies suggest that modifications to the piperidinyl moiety and the aryl group can significantly affect the biological activity and pharmacokinetic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 1-aryl-3-piperidin-4-yl-urea derivatives is influenced by the functional groups attached to the piperidine ring and the aryl group. These compounds can undergo various chemical reactions, such as acylation, to modify their pharmacological properties. For example, the introduction of an acyl group to the piperidin-4-yl moiety has been shown to improve the potency and pharmacokinetic profile of sEH inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aryl-3-piperidin-4-yl-urea derivatives, such as solubility, stability, and potency, are crucial for their function as pharmacological agents. The SAR studies indicate that these properties can be optimized through careful structural modifications. For example, the compound 9t, a CXCR3 antagonist, exhibits an IC50 of 16 nM, indicating high potency, which is a result of the optimization process . Similarly, the novel sEH inhibitor 52 showed a significant increase in potency and pharmacokinetic parameters, such as C(max) and AUC, compared to its adamantane analogue .

Scientific Research Applications

Acetylcholinesterase Inhibitors

Compounds like 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share structural similarities with the specified compound, have been synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. The results demonstrated that such compounds could be potent acetylcholinesterase inhibitors, indicating potential applications in treating diseases such as Alzheimer's where acetylcholinesterase's role is significant (Vidaluc et al., 1995).

Neuropeptide Receptor Antagonists

Research into trisubstituted phenyl urea derivatives, including compounds structurally related to "1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea", has been conducted to explore their potential as neuropeptide Y5 receptor antagonists. This effort was part of a broader search for new therapeutic options for obesity and related metabolic disorders, demonstrating the relevance of such compounds in developing treatments targeting the central nervous system (Fotsch et al., 2001).

Soluble Epoxide Hydrolase Inhibitors

1,3-Disubstituted ureas with a piperidyl moiety, closely related to the compound , have been investigated as inhibitors of human and murine soluble epoxide hydrolase (sEH). This research has implications for developing new therapeutic agents for treating inflammatory pain, highlighting the potential of such compounds in pain management and inflammation control (Rose et al., 2010).

Corrosion Inhibition

Urea-derived Mannich bases, which are structurally akin to "1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea", have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic environments. This research indicates the potential application of such compounds in materials science, particularly in protecting metals from corrosion (Jeeva et al., 2015).

properties

IUPAC Name |

1-(2-methylphenyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-17-7-5-6-10-20(17)24-22(27)23-15-18-11-13-25(14-12-18)21(26)16-28-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZGODBIZCYYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)

![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)

phosphonium iodide](/img/structure/B3011240.png)

![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)